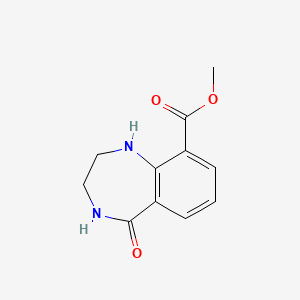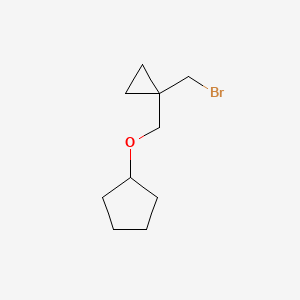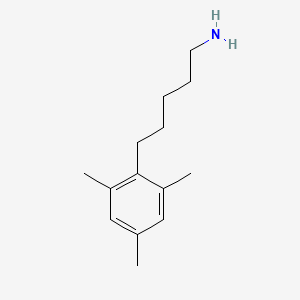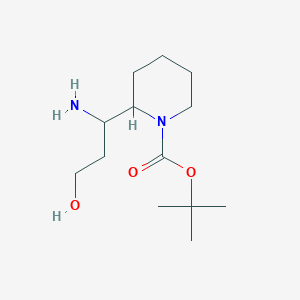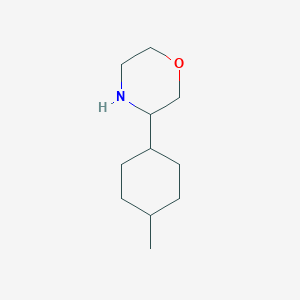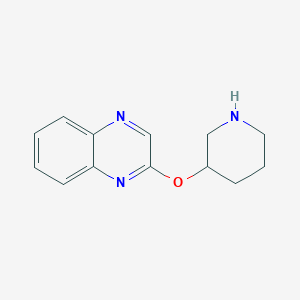![molecular formula C10H16N4O2 B13528523 tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13528523.png)
tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an azido group attached to a bicyclo[111]pentane ring, which is further linked to a tert-butyl carbamate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a series of cyclization reactions starting from simple organic precursors.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the bicyclo[1.1.1]pentane ring is replaced by an azide ion.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the azido-substituted bicyclo[1.1.1]pentane with tert-butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions:
Substitution Reactions: The azido group in tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, amines, alcohols.
Reducing Agents: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Cycloaddition Reagents: Alkynes, copper(I) catalysts.
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Amines: Reduction of the azido group results in the formation of amine derivatives.
Triazoles: Cycloaddition reactions yield triazole derivatives.
科学的研究の応用
Chemistry:
Building Block: tert-Butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology:
Bioconjugation: The azido group allows for bioorthogonal labeling and conjugation with biomolecules, facilitating studies in biochemistry and molecular biology.
Medicine:
Drug Development: The compound’s unique structure and reactivity make it a potential candidate for the development of novel pharmaceuticals and therapeutic agents.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate involves its reactivity towards various chemical species. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which can interact with biological targets. The carbamate group can also participate in hydrolysis reactions, releasing the active bicyclo[1.1.1]pentane moiety. These interactions can modulate molecular pathways and biological processes, making the compound useful in various applications.
類似化合物との比較
- tert-Butyl N-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate
- tert-Butyl N-{3-ethynylbicyclo[1.1.1]pentan-1-yl}carbamate
- tert-Butyl N-{3-cyanobicyclo[1.1.1]pentan-1-yl}carbamate
Comparison:
- Structural Differences: While all these compounds share the bicyclo[1.1.1]pentane core and the tert-butyl carbamate group, they differ in the substituent attached to the bicyclo[1.1.1]pentane ring (azido, amino, ethynyl, cyan).
- Reactivity: The azido group in tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate provides unique reactivity, enabling cycloaddition reactions that are not possible with the other substituents.
- Applications: The specific reactivity of the azido group makes this compound particularly useful in bioconjugation and material science applications, whereas the other compounds may have different applications based on their substituents.
特性
分子式 |
C10H16N4O2 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC名 |
tert-butyl N-(3-azido-1-bicyclo[1.1.1]pentanyl)carbamate |
InChI |
InChI=1S/C10H16N4O2/c1-8(2,3)16-7(15)12-9-4-10(5-9,6-9)13-14-11/h4-6H2,1-3H3,(H,12,15) |
InChIキー |
BGVXZBRFWWTBLA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


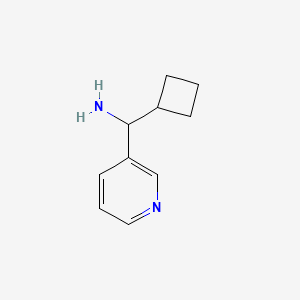

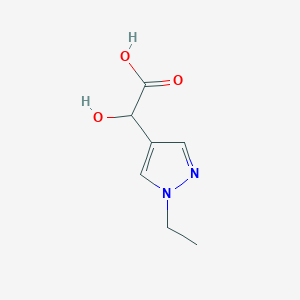
![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde](/img/structure/B13528471.png)
